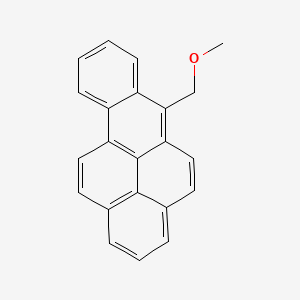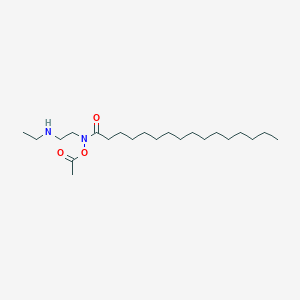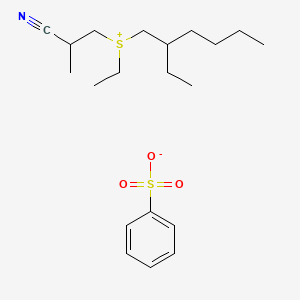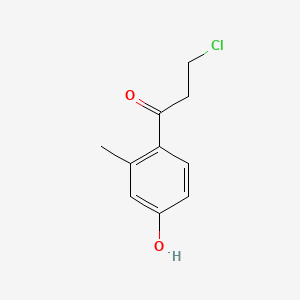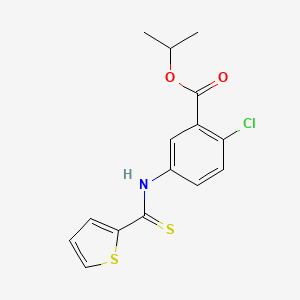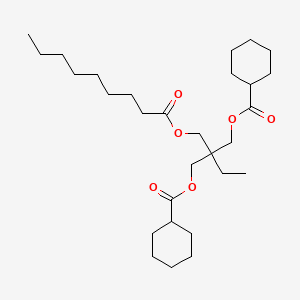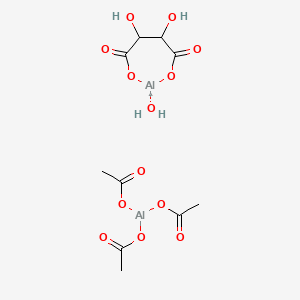![molecular formula C18H22N4S B12684642 1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea CAS No. 50904-50-2](/img/structure/B12684642.png)
1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea is a complex organic compound with the molecular formula C18H22N4S This compound is known for its unique structural features, which include a thiourea group and a dimethylamino group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea typically involves the reaction of dimethylamine with phenyl isothiocyanate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
C6H5NCS+(CH3)2NH→C6H5N=C(N(CH3)2)SC6H5
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and reactant concentrations can further optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted thioureas.
Wissenschaftliche Forschungsanwendungen
1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development, particularly in the design of antitubercular and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. For example, its interaction with enzymes can inhibit their activity, leading to antimicrobial or antitumor effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(Dimethylamino)methyl]-3,3-dimethyl-1-phenylthiourea
- 1-[(Phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea
- 1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylurea
Uniqueness
1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea is unique due to the presence of both dimethylamino and phenylimino groups attached to the thiourea moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ability to form stable complexes with metal ions and its potential antimicrobial and antitumor activities make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
50904-50-2 |
|---|---|
Molekularformel |
C18H22N4S |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
1-(N,N-dimethyl-N'-phenylcarbamimidoyl)-3,3-dimethyl-1-phenylthiourea |
InChI |
InChI=1S/C18H22N4S/c1-20(2)17(19-15-11-7-5-8-12-15)22(18(23)21(3)4)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI-Schlüssel |
ZNEADDSVMDPULD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=NC1=CC=CC=C1)N(C2=CC=CC=C2)C(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



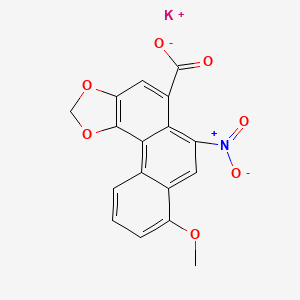
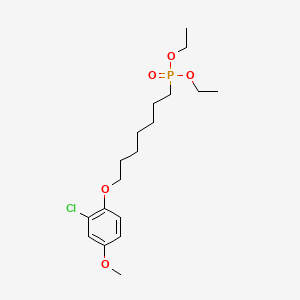

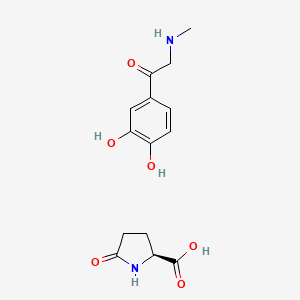
![2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol](/img/structure/B12684598.png)

